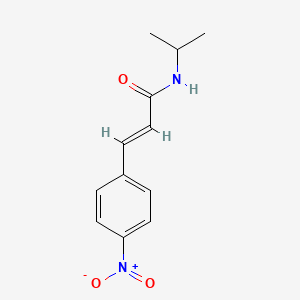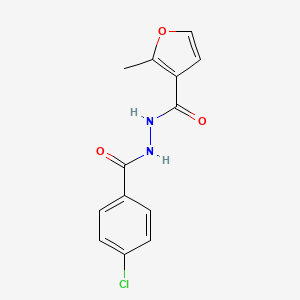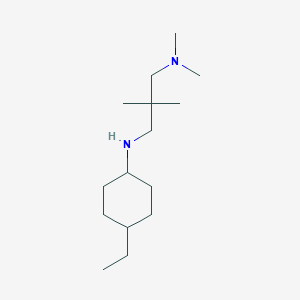
3-(4-nitrophenyl)-N-(propan-2-yl)prop-2-enamide
Descripción general
Descripción
3-(4-nitrophenyl)-N-(propan-2-yl)prop-2-enamide is a useful research compound. Its molecular formula is C12H14N2O3 and its molecular weight is 234.25 g/mol. The purity is usually 95%.
The exact mass of the compound N-isopropyl-3-(4-nitrophenyl)acrylamide is 234.10044231 g/mol and the complexity rating of the compound is 299. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Biological Cell Detachment and Tissue Engineering : pNIPAM substrates are utilized for the nondestructive release of biological cells and proteins. This application is significant in studies related to the extracellular matrix, cell sheet engineering, tissue transplantation, tumor spheroid formation, bioadhesion, and manipulation of individual cells (Cooperstein & Canavan, 2010).
Controlled Polymerization for Drug Delivery : Controlled room-temperature RAFT polymerization of N-isopropylacrylamide has been researched, demonstrating its potential in drug delivery applications. This involves the synthesis of poly(N-isopropyl acrylamide) (PNIPAM), a thermoresponsive polymer, under specific conditions (Convertine et al., 2004).
Investigation of Aqueous Solution Behavior : The behavior of p(NIPAM) in aqueous solutions, particularly in the presence of macromolecular species like polyethylene glycol and bovine serum albumin, has been examined. This research is crucial for understanding the polymer's response to different environmental conditions (Housni & Narain, 2007).
Antiproliferative Activity and Reactivity Descriptors : The synthesis, characterization, and investigation of the reactivity descriptors of N-(4-nitrophenyl)acrylamide have been studied, providing insights into its natural toxicity and potential for biomedical research (Tanış et al., 2019).
Characterization of Electrospun Fibers : The processability of pNIPAM into three-dimensional matrices and its applications as a model for protein behavior have been explored. This includes the study of the polymer's structure and morphology when formed into fibers through electrospinning (Rockwood et al., 2008).
Development of Chemically Oscillating Microgels : Ruthenium-functionalized poly(N-isopropyl acrylamide) microgels have been synthesized for applications in catalyzing the Belousov-Zhabotinsky reaction. This research offers insights into the use of microgels in chemical oscillations and catalysis (Hu & Pérez-Mercader, 2017).
Cytotoxicity Assessment for Tissue Engineering : The cytotoxicity of pNIPAM and NIPAM monomers on various mammalian cells has been evaluated, providing crucial data for their application in tissue engineering (Cooperstein & Canavan, 2013).
Use as Corrosion Inhibitors : The effectiveness of synthetic acrylamide derivatives as corrosion inhibitors in acidic solutions has been studied, demonstrating their potential in material science and industrial applications (Abu-Rayyan et al., 2022).
Fabrication of Degradable Scaffolds for Tissue Engineering : Thermoresponsive and biodegradable poly(N-isopropyl acrylamide)-based scaffolds have been developed for tissue engineering. Their properties, including porosity and degradation, are tailored for optimal cell growth and integration (Galperin et al., 2010).
Supramolecular Polymer Chemistry : The study of phenolphthalein-containing thermo- and pH-sensitive N-(Isopropyl)acrylamide copolymers and their interaction with β-cyclodextrins, demonstrates the application of these materials in color indicators and supramolecular chemistry (Fleischmann & Ritter, 2013).
Development of Thermoresponsive Homopolymer Tunable by pH and CO2 : Research has been conducted on the synthesis of a new acrylamide monomer with isopropylamide and N,N-diethylamino ethyl groups. This homopolymer's solubility and lower critical solution temperature (LCST) can be tuned by pH and CO2, suggesting its potential in environmentally responsive applications (Jiang et al., 2014).
Drug Release from Thermosensitive Hydrogels : The impact of hydrophilic co-monomers on the release rate of drugs from thermosensitive hydrogels made with N-isopropyl acrylamide derivatives has been studied, highlighting their importance in pharmaceutical applications (Gasztych et al., 2019).
Propiedades
IUPAC Name |
(E)-3-(4-nitrophenyl)-N-propan-2-ylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c1-9(2)13-12(15)8-5-10-3-6-11(7-4-10)14(16)17/h3-9H,1-2H3,(H,13,15)/b8-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDMKBIXEIYPYBR-VMPITWQZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C=CC1=CC=C(C=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)NC(=O)/C=C/C1=CC=C(C=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(4-fluorophenoxy)acetyl]morpholine](/img/structure/B5869092.png)
![ethyl (5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetate](/img/structure/B5869110.png)
![Methyl 4-[2-(4-acetylanilino)-2-oxoethoxy]benzoate](/img/structure/B5869113.png)
![methyl 4-{[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate](/img/structure/B5869119.png)

![3-[(4-BROMOBENZYL)SULFANYL]-4-METHYL-5-(2-THIENYLMETHYL)-4H-1,2,4-TRIAZOLE](/img/structure/B5869127.png)
![4-chloro-N'-[(3,4-dimethoxyphenyl)acetyl]benzohydrazide](/img/structure/B5869144.png)
![N-[(4-sulfamoylphenyl)carbamothioyl]benzamide](/img/structure/B5869151.png)
![(2E)-3-(furan-2-yl)-N-{[3-(trifluoromethyl)phenyl]carbamothioyl}prop-2-enamide](/img/structure/B5869159.png)
![N-(3-chlorophenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5869160.png)
![N-[2-(3-chlorophenyl)ethyl]ethanesulfonamide](/img/structure/B5869163.png)



